molecular formula C13H12N4S B1235285 6-methyl-3-(prop-2-enylthio)-5H-[1,2,4]triazino[5,6-b]indole

6-methyl-3-(prop-2-enylthio)-5H-[1,2,4]triazino[5,6-b]indole

Cat. No.: B1235285
M. Wt: 256.33 g/mol
InChI Key: DSNPRSDQOUSZDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-methyl-3-(prop-2-enylthio)-5H-[1,2,4]triazino[5,6-b]indole is a triazinoindole.

Scientific Research Applications

Synthesis and Structural Analysis

  • Functionalized Derivatives : The compound has been utilized in synthesizing functionalized derivatives such as 3-Ethoxycarbonylmethylthio-5H-1,2,4-triazino[5,6-b]indole and its bishydrazide derivatives. These derivatives have shown potential in forming hydrazones with various carbonyl compounds and monosaccharides (Hamid, 2004).

  • Regioselectivity in Cyclization : Studies have focused on the regioselectivity of cyclization of compounds related to 6-methyl-3-(prop-2-enylthio)-5H-[1,2,4]triazino[5,6-b]indole, leading to various derivatives with different structural properties (Vasˈkevich et al., 2011).

  • Halocyclization Studies : Research has been conducted on the halocyclization of related compounds, providing insights into the synthesis and structural analysis of halomethyl-10H-[1,3]thiazolo[3′,2′: 2,3][1,2,4]triazino[5,6-b]indol-4-ium halides (Rybakova et al., 2016).

Pharmacological Aspects

  • Anticonvulsant Activity : Certain derivatives of the compound have been designed and synthesized with a focus on their anticonvulsant activity. These studies involved computational pharmacokinetic predictions and toxicity properties evaluation (Kumar et al., 2014).

  • Antimicrobial Activity : Some derivatives have been studied for their antimicrobial activities, particularly against bacterial and fungal infections. This includes the synthesis of novel fused systems of triazino[5,6-b]indole with potential antimicrobial properties (Al Osaimi et al., 2017).

Properties

Molecular Formula

C13H12N4S

Molecular Weight

256.33 g/mol

IUPAC Name

6-methyl-3-prop-2-enylsulfanyl-5H-[1,2,4]triazino[5,6-b]indole

InChI

InChI=1S/C13H12N4S/c1-3-7-18-13-15-12-11(16-17-13)9-6-4-5-8(2)10(9)14-12/h3-6H,1,7H2,2H3,(H,14,15,17)

InChI Key

DSNPRSDQOUSZDD-UHFFFAOYSA-N

SMILES

CC1=C2C(=CC=C1)C3=C(N2)N=C(N=N3)SCC=C

Canonical SMILES

CC1=C2C(=CC=C1)C3=C(N2)N=C(N=N3)SCC=C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-methyl-3-(prop-2-enylthio)-5H-[1,2,4]triazino[5,6-b]indole
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6-methyl-3-(prop-2-enylthio)-5H-[1,2,4]triazino[5,6-b]indole
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6-methyl-3-(prop-2-enylthio)-5H-[1,2,4]triazino[5,6-b]indole
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6-methyl-3-(prop-2-enylthio)-5H-[1,2,4]triazino[5,6-b]indole
Reactant of Route 5
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6-methyl-3-(prop-2-enylthio)-5H-[1,2,4]triazino[5,6-b]indole
Reactant of Route 6
6-methyl-3-(prop-2-enylthio)-5H-[1,2,4]triazino[5,6-b]indole

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